Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites of the molecule . This protection-deprotection strategy is crucial in multi-step organic synthesis, enabling the sequential construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((tert-butoxycarbonyl)amino)propanoate
- tert-Butyl 4-ethynylbenzylcarbamate
- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in studies involving aromaticity and conjugation .
Properties
IUPAC Name |
ethyl 1-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-6-16-9-8-10(11(16)12(17)19-7-2)15-13(18)20-14(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKPGGZHUZOFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1C(=O)OCC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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